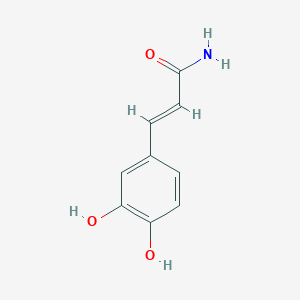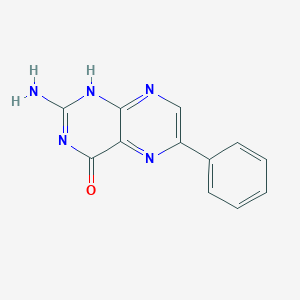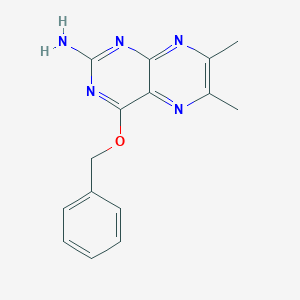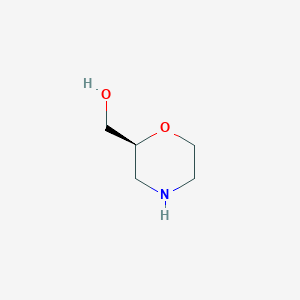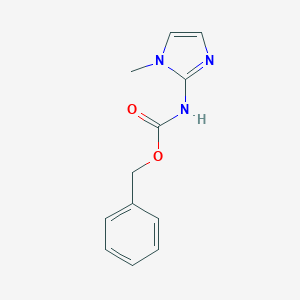
1-ニトロ-4-オキソ-4H-キノリジン-3-カルボン酸エチル
概要
説明
科学的研究の応用
Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
生化学分析
Biochemical Properties
Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with HIV integrase, an enzyme crucial for the replication of the HIV virus . The nature of this interaction involves the inhibition of the enzyme’s activity, thereby preventing the integration of viral DNA into the host genome. Additionally, ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate may interact with other biomolecules, affecting their function and stability.
Cellular Effects
The effects of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in HIV-infected cells, the compound inhibits the activity of HIV integrase, leading to reduced viral replication . This inhibition can alter the expression of genes involved in the viral life cycle and affect cellular metabolism by disrupting the normal function of infected cells.
Molecular Mechanism
At the molecular level, ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of HIV integrase, inhibiting its enzymatic activity . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions
Dosage Effects in Animal Models
The effects of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits HIV integrase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential side effects at high doses need to be carefully evaluated in preclinical studies.
Metabolic Pathways
Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
The synthesis of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate typically involves a multi-step process. One common synthetic route includes the nitration of 4-oxo-4H-quinolizine-3-carboxylate followed by esterification with ethanol . The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acidic or basic catalysts for esterification . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity .
化学反応の分析
Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and strong bases or acids for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components . The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cellular processes .
類似化合物との比較
Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate can be compared to other nitro-substituted heterocyclic compounds, such as:
- Ethyl 1-nitro-4-oxo-4H-quinoline-3-carboxylate
- Ethyl 1-nitro-4-oxo-4H-quinazoline-3-carboxylate
These compounds share similar structural features but differ in their specific ring systems and functional groups, which can influence their chemical reactivity and biological activities .
特性
IUPAC Name |
ethyl 1-nitro-4-oxoquinolizine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)8-7-10(14(17)18)9-5-3-4-6-13(9)11(8)15/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAURMWEQKYGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609196 | |
| Record name | Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556-30-5 | |
| Record name | Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

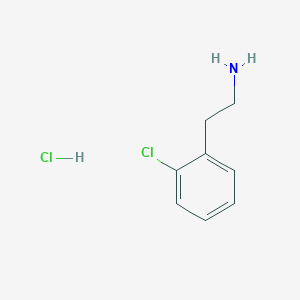
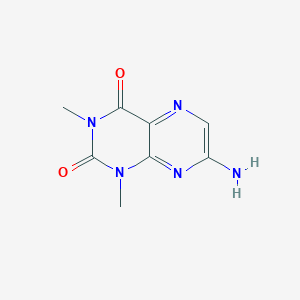
![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)

